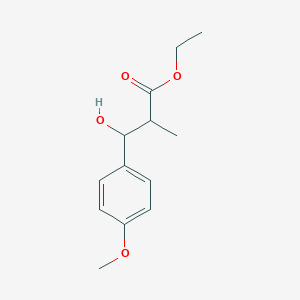
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a hydroxyphenyl group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 2-aminophenol and an aldehyde under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a phenol derivative reacts with an electrophile.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Amides and ester derivatives.
Applications De Recherche Scientifique
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole Derivatives: Compounds such as 2,5-dimethyl-1,3-oxazole and 4,5-diphenyl-2-oxazole share structural similarities.
Phenylpropanoate Derivatives: Compounds like methyl 3-(4-hydroxyphenyl)propanoate and ethyl 3-(4-hydroxyphenyl)propanoate are structurally related.
Uniqueness
Methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate is unique due to the combination of its oxazole ring and hydroxyphenyl group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
methyl 3-(4-hydroxyphenyl)-3-(1,3-oxazol-2-yl)propanoate |
InChI |
InChI=1S/C13H13NO4/c1-17-12(16)8-11(13-14-6-7-18-13)9-2-4-10(15)5-3-9/h2-7,11,15H,8H2,1H3 |
Clé InChI |
RSROMXMQWVWHSU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=CC=C(C=C1)O)C2=NC=CO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,2-dimethyl-3-(2-prop-2-enoyloxyethoxy)propoxy]ethyl Prop-2-enoate](/img/structure/B8622530.png)





![1,3-Dimethyl-5-phenyl-1,4-dihydropyridazino[3,4-d]pyrimidine](/img/structure/B8622587.png)
![4,6-Dimethyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622598.png)


![1-Methyl-2-(propane-1-sulfinyl)-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8622612.png)

